molecular formula C23H25FN4O3 B565164 9-Keto Risperidone CAS No. 1189516-65-1

9-Keto Risperidone

Cat. No. B565164
M. Wt: 424.476
InChI Key: AUSFXKQDZJPCTA-UHFFFAOYSA-N
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Description

9-Keto Risperidone is a derivative of Risperidone . It has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is also an impurity of Paliperidone, which is an active metabolite of Risperidone and used as a second-generation (atypical) antipsychotic agent .


Synthesis Analysis

Risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension to obtain crude risperidone rapidly and efficiently .


Molecular Structure Analysis

The molecular structure of 9-Keto Risperidone is represented by the formula C23H25FN4O3 .


Chemical Reactions Analysis

The synthesis of Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .


Physical And Chemical Properties Analysis

9-Keto Risperidone has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is stable under recommended storage conditions .

Scientific Research Applications

Therapeutic Drug Monitoring in Schizophrenia

Therapeutic drug monitoring (TDM) of risperidone, including its metabolites like 9-hydroxyrisperidone, is explored to optimize treatment for schizophrenia. Despite specific and sensitive analytical methods for quantifying risperidone and its metabolites, establishing a therapeutic range has been challenging. No clear correlation has been demonstrated between risperidone plasma concentrations and therapeutic response, attributed to interpatient variability and genetic differences in drug metabolism. TDM may be beneficial under certain circumstances, such as assessing compliance and managing drug interactions, yet its routine use is not deemed essential over clinical judgment (Seto, Dumontet, & Ensom, 2011).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of risperidone and its active metabolite 9-hydroxyrisperidone (9-OHR) have been thoroughly reviewed to provide insights into their pharmacology. The ratio of risperidone to 9-OHR concentrations can indicate CYP2D6 metabolic activity, which influences drug effectiveness and patient response. Despite the complexity, understanding these ratios and pharmacokinetic profiles aids in personalized medication, highlighting the significant role of genetic factors in treatment outcomes (de Leon, Wynn, & Sandson, 2010).

Comparative Pharmacology with Paliperidone

Exploring the molecular differences between risperidone and its active metabolite paliperidone (9-hydroxyrisperidone) reveals distinct impacts on neuronal firing, mitochondrial function, and synaptic plasticity. Such differences at the molecular level suggest varied therapeutic effects between the two, with implications for treatment strategies in schizophrenia and related disorders. This comparative pharmacology emphasizes the unique properties conferred by the hydroxyl group in paliperidone, affecting drug hydrophilicity and mitochondrial interactions (Corena-McLeod, 2015).

Acute Poisoning and Metabolic Effects

Research on risperidone's metabolic effects and its role in acute poisoning scenarios has been investigated, underscoring the importance of understanding drug interactions and metabolic pathways. The pharmacokinetics of risperidone and its major active metabolite, 9-hydroxyrisperidone, are significantly influenced by CYP2D6 genetic polymorphism, affecting the therapeutic and toxicological outcomes of risperidone treatment. Such insights are crucial for managing acute poisoning and understanding the metabolic implications of risperidone therapy in diverse patient populations (Ciszowski, Szpak, & Wilimowska, 2010).

Safety And Hazards

9-Keto Risperidone is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

New formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations can be given by different routes without loading doses or oral supplementation and some can be given at extended intervals .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFXKQDZJPCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659709
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Keto Risperidone

CAS RN

1189516-65-1
Record name 9-Keto risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-KETO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (0.62 grams) taken in methanol added 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-9) (0.94 grams), diisopropyl ethyl amine (0.75 grams) and refluxed the reaction for 23 hrs. Cooled the reaction mixture to 26° C. and stirred for 15 minutes. Filtered the precipitated solid. Washed the solid with chilled methanol and dried. Separated the compound with column chromatography using chloroform/methanol as an eluent.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two

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